Arcaine sulfate

概要

説明

準備方法

合成経路と反応条件: アルカイン硫酸塩は、有機合成法によって合成されます。 主な合成経路には、1,4-ジアミノブタンとシアナミドの反応によって1,4-ジグアニジノブタンを生成し、その後硫酸塩に変換することが含まれます . 反応条件には通常、目的の生成物の生成を確実にするために、制御された温度とpHレベルが含まれます。

工業生産方法: アルカイン硫酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬の使用と厳格な品質管理が含まれ、最終製品の一貫性と純度が保証されます .

化学反応の分析

Structural Basis for Reactivity

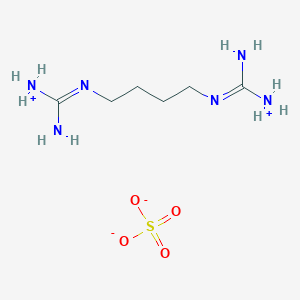

Arcaine sulfate consists of two guanidine groups linked by a butylene chain, with a sulfate counterion. The guanidine moieties (pKa ~12–13) act as strong bases, while the sulfate ion (pKa ~1–2 for HSO₄⁻) contributes acidity in aqueous environments . This dual nature enables participation in acid-base and ion-exchange reactions.

Precipitation Reactions

The sulfate anion reacts with divalent cations (e.g., Ba²⁺, Ca²⁺, Pb²⁺) to form insoluble sulfates:

This is consistent with general sulfate salt behavior .

Acid-Base Reactions

Guanidine groups protonate in acidic conditions, forming water-soluble cations:

In alkaline environments, deprotonation may occur, though limited by the high basicity of guanidine .

Redox Activity

While direct data on this compound’s redox reactions are sparse, manganese-catalyzed sulfate oxidation pathways (observed in atmospheric studies ) suggest potential reactivity in the presence of transition metals or peroxides. For example:

This mechanism remains speculative for this compound without experimental confirmation.

Spectroscopic Characterization

Mass spectrometry (MS) data from PubChem reveals fragmentation patterns under ionization:

-

Primary peak : m/z 214.9996 (likely corresponding to ⁺).

-

Secondary peaks : m/z 233.0080 (sulfate-associated adducts) and m/z 154.9894 (guanidine fragmentation).

Reaction Kinetics and Environmental Factors

科学的研究の応用

Chemical Characteristics

- Molecular Formula : C₆H₁₈N₆O₄S

- Molecular Weight : 270.31 g/mol

- CAS Number : 14923-17-2

Research Applications

Arcaine sulfate's unique properties make it valuable in several research areas:

- Neuropharmacology :

- Vascular Biology :

- Cellular Studies :

Comparative Analysis with Other Compounds

This compound is often compared with other compounds exhibiting similar biological activities. Below is a comparison table highlighting key characteristics:

| Compound Name | Chemical Structure | Key Activity |

|---|---|---|

| Arcaine | C₆H₁₆N₆ | Non-sulfated analog of this compound |

| Spermine | C₄H₁₁N₃ | Polyamine modulator of NMDA receptors |

| MK801 | N/A | NMDA receptor antagonist |

Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal damage in hippocampal neurons subjected to glutamate-induced toxicity. The results indicated that concentrations of 100 μM effectively prevented cell death, showcasing its potential as a neuroprotective agent .

Study 2: Effects on Kindling Models

Research involving amygdala kindling models highlighted this compound's ability to alter seizure activity. It was found that arcaine could modify the development of kindling, suggesting its role in epilepsy research and treatment strategies .

作用機序

アルカイン硫酸塩は、主にNMDA受容体複合体のポリアミン認識部位に結合することにより、その効果を発揮します。 この結合は、濃度依存的かつ電圧依存的に受容体を遮断し、受容体チャネルを通るイオンの流入を阻害します . さらに、アルカイン硫酸塩は、神経系におけるシグナル伝達分子である一酸化窒素の生成に関与する一酸化窒素合成酵素を阻害します .

類似化合物:

アグマチン: アルカインのアナログであり、NMDA受容体拮抗薬としても作用し、神経疾患における潜在的な治療応用を持っています.

イフェンプロジル: 神経保護やてんかん管理における同様の応用を持つ別のNMDA受容体拮抗薬です.

独自性: アルカイン硫酸塩は、NMDA受容体拮抗薬と一酸化窒素合成酵素阻害薬の両方としての二重の役割を持つため、独特です。 この二重の機能により、神経伝達と神経保護に関する研究における貴重な化合物となっています .

類似化合物との比較

Ifenprodil: Another NMDA receptor antagonist with similar applications in neuroprotection and epilepsy management.

Uniqueness: Arcaine sulfate is unique due to its dual role as both an NMDA receptor antagonist and a nitric oxide synthase inhibitor. This dual functionality makes it a valuable compound in research related to neurotransmission and neuroprotection .

生物活性

Arcaine sulfate is a compound primarily recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for mediating excitatory neurotransmission in the brain, and its modulation has significant implications in various neurological and psychiatric conditions. This article delves into the biological activity of this compound, exploring its mechanism of action, applications in research, and relevant case studies.

Overview of this compound

- Chemical Formula : C₆H₁₈N₆²⁺·SO₄²⁻

- Molecular Weight : Approximately 270.31 g/mol

- CAS Number : 36587-93-6

This compound functions as a competitive antagonist at the polyamine site of the NMDA receptor, effectively inhibiting its activity in a concentration- and voltage-dependent manner. This inhibition can modulate synaptic transmission and has potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders .

This compound binds to the polyamine recognition site of the NMDA receptor complex, blocking the receptor's activation by endogenous ligands like glutamate. This action results in:

- Inhibition of NMDA receptor-mediated excitatory neurotransmission .

- Reduction of NMDA single-channel currents , which is voltage-dependent .

- Potential neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling.

Research Applications

This compound is extensively used in various fields of research:

-

Neuroscience :

- Investigating NMDA receptor roles in synaptic transmission and plasticity.

- Studying behavioral changes in animal models following administration of this compound to understand its effects on learning and memory.

-

Pharmacology :

- Examining the effects of NMDA receptor antagonists on neuronal activity.

- Developing potential therapeutic agents for neurological disorders like epilepsy and neurodegenerative diseases.

-

Chemistry :

- Exploring polyamine interactions and their biological impacts.

Study 1: Neuroprotective Properties

A study highlighted that this compound could reduce neuronal excitotoxicity in animal models by inhibiting NMDA receptor activity. The results indicated that treatment with this compound led to improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent.

Study 2: Behavioral Impact

In behavioral studies involving rodents, this compound administration resulted in significant alterations in learning tasks, demonstrating its effect on cognitive functions mediated by NMDA receptors. These findings underscore the compound's utility as a tool for studying memory-related processes.

Comparative Biological Activity Table

| Compound | NMDA Receptor Activity | Neuroprotective Effects | Applications |

|---|---|---|---|

| This compound | Competitive antagonist | Yes | Neurological disorder research |

| MK801 (Dizocilpine) | Non-competitive antagonist | Yes | Neuroprotection studies |

| Ketamine | Non-competitive antagonist | Yes | Depression treatment research |

特性

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTGFMPOODRXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2, 544-05-8 (Parent) | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872308 | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-93-6, 14923-17-2 | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-tetramethylenediguanidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of arcaine sulfate, and how does it interact with metallic surfaces?

A2: this compound, also known as [(4-aminobutyl)carbamimidoyl]ammonium sulfate, exhibits characteristic vibrational signatures observable through spectroscopic techniques like FT-IR, Raman, and SERS. [] These analyses suggest that in its sulfate form, the imino groups of arcaine are protonated, indicating interaction with the sulfate ions. [] Furthermore, SERS data reveals that this compound preferentially binds to silver surfaces through its uncharged amino group and the oxygen atoms of the sulfate groups, with a likely perpendicular orientation relative to the surface. [] This insight into the adsorption behavior of this compound on metal surfaces is crucial for understanding its potential applications in fields like materials science and biosensing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。